1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine
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Overview
Description
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine is a compound belonging to the piperazine class of chemicals. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This compound is known for its serotonergic activity and has been studied for various applications in scientific research .
Preparation Methods
The synthesis of 1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach includes the use of the Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
Major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted phenylpiperazines.
Scientific Research Applications
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine involves its interaction with serotonin receptors. It acts as a full agonist at several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . This interaction leads to the release of serotonin and modulation of serotoninergic pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
3-Trifluoromethylphenylpiperazine (TFMPP): Both compounds share a trifluoromethyl group attached to a phenyl ring, but differ in the position of the substituent on the phenyl ring.
Meta-chlorophenylpiperazine (mCPP): This compound has a similar piperazine structure but with a chlorophenyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific serotonergic activity and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F3N2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-methyl-2-[4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c1-17-7-6-16-8-11(17)9-2-4-10(5-3-9)12(13,14)15/h2-5,11,16H,6-8H2,1H3 |
InChI Key |
HDRXIWREZUUSFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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